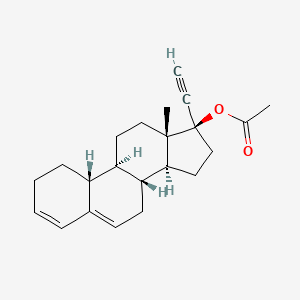

17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene: is a synthetic steroid compound with the molecular formula C22H28O2 and a molecular weight of 324.457 . It is also known by its systematic name 19-Norpregna-3,5-dien-20-yn-17-ol, acetate . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene involves multiple steps, starting from basic steroidal precursors. The key steps typically include:

Ethinylation: Introduction of an ethinyl group at the 17-alpha position.

Acetylation: Addition of an acetoxy group at the 17-beta position.

Cyclization: Formation of the estradiene structure through cyclization reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Reactions: Use of catalysts to speed up the reaction.

Purification: Techniques such as crystallization and chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted estradiene derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a reference material in analytical chemistry.

- Studied for its reactivity and stability under various conditions.

Biology:

- Investigated for its effects on cellular processes and gene expression.

- Used in studies related to hormone receptor interactions.

Medicine:

- Explored for potential therapeutic applications, particularly in hormone replacement therapy.

- Studied for its effects on various physiological processes.

Industry:

- Used in the development of new synthetic routes for steroidal compounds.

- Applied in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of 17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene involves its interaction with hormone receptors, particularly estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The molecular targets include:

Estrogen Receptors: Modulation of receptor activity.

Gene Expression Pathways: Regulation of genes involved in cell growth and differentiation.

Comparación Con Compuestos Similares

Estradiol: A natural estrogen hormone with similar structural features.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Mestranol: Another synthetic estrogen with similar applications.

Uniqueness:

- Its synthetic nature allows for precise control over its chemical properties, making it valuable in research and industrial applications.

17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene: has unique structural modifications that enhance its stability and reactivity compared to natural estrogens.

Actividad Biológica

17alpha-Ethinyl-17beta-acetoxy-3,5-estradiene is a synthetic estrogen compound, closely related to ethinyl estradiol. Its biological activity primarily involves interactions with estrogen receptors, influencing various physiological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound acts as an agonist at estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding to these receptors, it initiates a cascade of gene transcription processes that lead to various biological effects. The compound's action is further mediated through the G protein-coupled estrogen receptor (GPER), which is implicated in rapid signaling pathways.

Biological Effects

- Cardiovascular Effects : Research indicates that 17alpha-Ethinyl-17beta-acetoxy-3,5-estradiene may enhance cardiovascular function. In a study involving traumatic brain injury and hemorrhagic shock, the compound improved survival rates and cardiovascular recovery compared to placebo treatments .

- Neuroprotection : The compound has been shown to confer neuroprotective effects in animal models. It enhances cardiac ejection fraction and promotes mitochondrial activity in the myocardium, which are crucial for maintaining cellular health during stress conditions .

- Immunomodulation : The compound exhibits immunologic effects similar to those of natural estrogens. It influences the production of pro-inflammatory cytokines and alters immune cell populations, suggesting potential applications in modulating immune responses .

- Bone Density Maintenance : Like other estrogens, it has been associated with beneficial effects on bone density by inhibiting bone resorption, thus playing a role in osteoporosis prevention .

Case Study 1: Traumatic Brain Injury

A study evaluated the effects of 17alpha-Ethinyl-17beta-acetoxy-3,5-estradiene in a swine model of traumatic brain injury combined with hemorrhagic shock. The results indicated a significant increase in survival rates (90.3% for treated vs. 72.7% for placebo) and improved hemodynamic functioning post-injury .

| Treatment Group | Survival Rate (%) | Pulse Pressure Recovery |

|---|---|---|

| 17alpha-Ethinyl-17beta-acetoxy-3,5-estradiene | 90.3 | Rapid |

| Placebo | 72.7 | Delayed |

Case Study 2: Immunologic Effects

In another study comparing the effects of 17alpha-Ethinyl estradiol with natural estradiol on splenic leukocytes, it was found that both compounds increased neutrophil counts and altered cytokine profiles. However, 17alpha-Ethinyl estradiol exhibited more pronounced effects on immune cell activation and miRNA expression .

Pharmacokinetics

The pharmacokinetic profile of 17alpha-Ethinyl-17beta-acetoxy-3,5-estradiene indicates high oral bioavailability due to its synthetic modifications that enhance absorption and reduce first-pass metabolism. It is metabolized primarily in the liver and excreted through urine.

| Parameter | Value |

|---|---|

| Bioavailability | 66–85% |

| Half-life | 8.4 ± 4.8 hours |

| Clearance | 58 ± 19.8 L/h |

Propiedades

Fórmula molecular |

C22H28O2 |

|---|---|

Peso molecular |

324.5 g/mol |

Nombre IUPAC |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C22H28O2/c1-4-22(24-15(2)23)14-12-20-19-10-9-16-7-5-6-8-17(16)18(19)11-13-21(20,22)3/h1,5,7,9,17-20H,6,8,10-14H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 |

Clave InChI |

TYNGLPZQWLTLTF-ZCPXKWAGSA-N |

SMILES isomérico |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC=C4)C)C#C |

SMILES canónico |

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC=C4)C)C#C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.